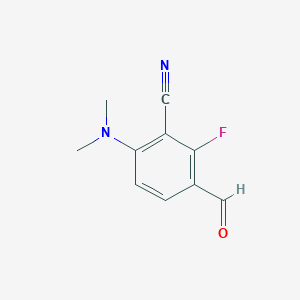

4,5-Dichloro-2-nitrobenzotrifluoride

説明

The compound 4,5-Dichloro-2-nitrobenzotrifluoride is not directly discussed in the provided papers. However, related compounds with similar functional groups and structural motifs are mentioned, which can provide insights into the chemistry of 4,5-Dichloro-2-nitrobenzotrifluoride. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid is a multireactive building block used in the synthesis of various heterocyclic compounds, indicating that chloro-nitrobenzoic acid derivatives can be versatile precursors in organic synthesis .

Synthesis Analysis

The synthesis of related compounds, such as 5-fluoro-2-nitrobenzotrifluoride, has been achieved using a continuous-flow millireactor system, which suggests that similar methodologies could potentially be applied to the synthesis of 4,

科学的研究の応用

Reactivity and Polymorphism

Research on related compounds, such as 4,6-dichloro-5-nitrobenzofuroxan, has revealed insights into their structural polymorphism and reactivity. Changing the solvent for crystallization can lead to different polymorphic structures, and the presence of chlorine atoms significantly influences the rotational barrier and dihedral angle of the nitro group. These findings, derived from X-ray structure analysis and DFT calculations, underscore the nuanced reactivity and structural versatility of these compounds, which could extend to 4,5-dichloro-2-nitrobenzotrifluoride (E. Chugunova et al., 2021).

Crystal Structure and Interactions

Studies on chemical isomers of related nitrobenzotrifluoride compounds have highlighted their potential for forming cocrystals, albeit with challenges due to specific intermolecular interactions that promote phase separation. This suggests that 4,5-dichloro-2-nitrobenzotrifluoride could also exhibit unique crystal packing and intermolecular interactions, offering potential applications in materials science and crystal engineering (D. Lynch & I. Mcclenaghan, 2003).

Analytical and Environmental Applications

The development of sensitive analytical methods for the detection of genotoxic impurities, including nitrobenzotrifluoride derivatives, highlights the relevance of these compounds in environmental monitoring and pharmaceutical quality control. Such methods can facilitate the detection of trace levels of contaminants, ensuring environmental safety and compliance with pharmaceutical standards (R. Rupakula & Suman Gundlapalli, 2021).

Heterocyclic Synthesis

The utility of 4-chloro-2-fluoro-5-nitrobenzoic acid, a compound with similar functional groups, as a building block in solid-phase synthesis demonstrates the potential of 4,5-dichloro-2-nitrobenzotrifluoride in the synthesis of diverse heterocyclic scaffolds. Such applications are crucial in medicinal chemistry for the development of novel therapeutic agents (Soňa Křupková et al., 2013).

Continuous-Flow Synthesis

The successful implementation of continuous-flow synthesis for the production of nitrobenzotrifluoride derivatives, such as 5-fluoro-2-nitrobenzotrifluoride, underscores the potential for efficient and scalable synthesis of 4,5-dichloro-2-nitrobenzotrifluoride. This approach offers improved process safety, efficiency, and environmental sustainability, making it highly relevant for industrial applications (Peng Chen et al., 2020).

Materials Science

The synthesis and characterization of fluorinated polyimides derived from compounds structurally related to 4,5-dichloro-2-nitrobenzotrifluoride reveal the potential of such materials in the development of high-performance polymers. These polymers exhibit desirable properties such as solubility, thermal stability, and low dielectric constants, making them suitable for advanced materials applications (Chenyi Wang et al., 2012).

Safety And Hazards

This compound has certain toxicity and may cause irritation and damage to the human body. It’s recommended to use protective gloves and goggles to avoid contact with skin and eyes. Operations should be conducted under airtight ventilation conditions to avoid inhalation of vapors . It has hazard classifications of Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

将来の方向性

特性

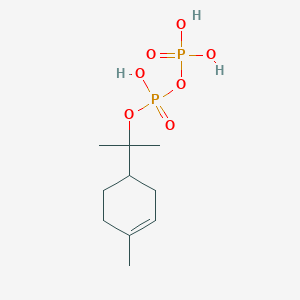

IUPAC Name |

1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUARSWOJRDXBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371646 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-nitrobenzotrifluoride | |

CAS RN |

50594-31-5 | |

| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dichloro-2-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B119928.png)

![2-[Carboxymethyl(methylamino)amino]acetic acid](/img/structure/B119939.png)

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B119941.png)